Hexapeptide-11

Übersicht

Beschreibung

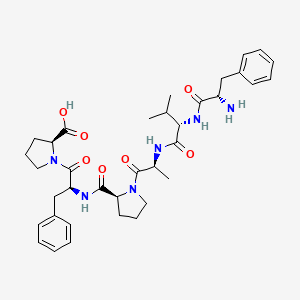

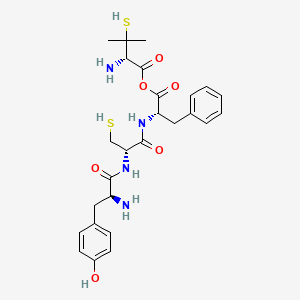

Hexapeptide-11 (acetate) is a synthetic peptide composed of six amino acids: phenylalanine, valine, alanine, proline, phenylalanine, and proline. It was initially isolated from the fermentation of Saccharomyces yeast but is now synthesized for higher purity. This compound is known for its potential anti-aging properties and its ability to influence cellular processes related to aging and skin health .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexapeptide-11 (acetate) is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino group to allow for the addition of the next amino acid.

Coupling: of the next amino acid using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.

Cleavage: of the peptide from the resin and final deprotection to yield the free peptide.

Industrial Production Methods: In industrial settings, SPPS is scaled up using automated peptide synthesizers, which streamline the process and ensure consistency. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hexapeptid-11 (Acetat) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann an den Methionin- oder Cysteinresten auftreten, falls vorhanden, und zur Bildung von Sulfoxiden oder Disulfiden führen.

Reduktion: Disulfidbrücken, falls vorhanden, können mit Reduktionsmitteln wie Dithiothreitol (DTT) zu Thiolen reduziert werden.

Substitution: Aminosäurereste können durch Substitutionsreaktionen modifiziert werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: verschiedene Reagenzien, abhängig von der gewünschten Modifikation, wie z. B. Acylierungsmittel für N-terminale Modifikationen.

Wichtigste gebildete Produkte:

Oxidation: Sulfoxide oder Disulfide.

Reduktion: Thiole.

Substitution: modifizierte Peptide mit veränderten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Hexapeptid-11 (Acetat) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifizierungsverfahren verwendet.

Biologie: Untersucht wird seine Rolle in zellulären Prozessen wie Zellproliferation, Migration und Differenzierung.

Medizin: Erforscht wird sein potenzielles Anti-Aging-Potenzial und seine Fähigkeit, die Hautelastizität zu verbessern und Falten zu reduzieren.

Industrie: In Kosmetikformulierungen für seine hautverjüngenden Eigenschaften eingearbeitet

5. Wirkmechanismus

Hexapeptid-11 (Acetat) entfaltet seine Wirkung durch die Beeinflussung verschiedener molekularer Pfade:

Antioxidative Genexpression: Erhöht die Expression von Genen wie Nrf2, Keap1, NQO1 und TXNRD1, die an der zellulären antioxidativen Antwort beteiligt sind.

Matrix-Metalloproteinase-Aktivität: Steigert die Aktivität von Matrix-Metalloproteinasen (MMP-2 und MMP-9), die eine Rolle beim Umbau der extrazellulären Matrix spielen.

Zelluläre Seneszenz: Reduziert die Wasserstoffperoxid-induzierte Seneszenz in Fibroblasten und fördert so die Zelllebensdauer und -gesundheit.

Wirkmechanismus

Hexapeptide-11 (acetate) exerts its effects by influencing various molecular pathways:

Antioxidant Gene Expression: It increases the expression of genes like Nrf2, Keap1, NQO1, and TXNRD1, which are involved in the cellular antioxidant response.

Matrix Metalloproteinase Activity: Enhances the activity of matrix metalloproteinases (MMP-2 and MMP-9), which play a role in extracellular matrix remodeling.

Cellular Senescence: Reduces hydrogen peroxide-induced senescence in fibroblasts, thereby promoting cell longevity and health.

Vergleich Mit ähnlichen Verbindungen

Hexapeptid-11 (Acetat) kann mit anderen Peptiden verglichen werden, die in kosmetischen und medizinischen Anwendungen eingesetzt werden:

Palmitoyl-Pentapeptid-4: Bekannt für seine Anti-Falten-Eigenschaften, stimuliert es die Kollagenproduktion.

Kupfer-Tripeptid-1: Fördert die Wundheilung und hat entzündungshemmende Wirkungen.

Acetyl-Hexapeptid-8: Wird häufig als Muskelrelaxans verwendet, um das Auftreten von feinen Linien und Falten zu reduzieren.

Einzigartigkeit: Hexapeptid-11 (Acetat) ist aufgrund seiner spezifischen Sequenz und seiner Fähigkeit, die antioxidative Genexpression und die Matrix-Metalloproteinase-Aktivität zu modulieren, einzigartig, wodurch es besonders effektiv in Anti-Aging-Anwendungen ist .

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48N6O7/c1-22(2)30(40-31(43)26(37)20-24-12-6-4-7-13-24)33(45)38-23(3)34(46)41-18-10-16-28(41)32(44)39-27(21-25-14-8-5-9-15-25)35(47)42-19-11-17-29(42)36(48)49/h4-9,12-15,22-23,26-30H,10-11,16-21,37H2,1-3H3,(H,38,45)(H,39,44)(H,40,43)(H,48,49)/t23-,26-,27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEYWOGCSROPRT-OBXVVNIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)O)NC(=O)C(CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648379 | |

| Record name | L-Phenylalanyl-L-valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161258-30-6 | |

| Record name | Hexapeptide-11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161258306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Phenylalanyl-L-valyl-L-alanyl-L-prolyl-L-phenylalanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAPEPTIDE-11 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCJ63WU6BY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

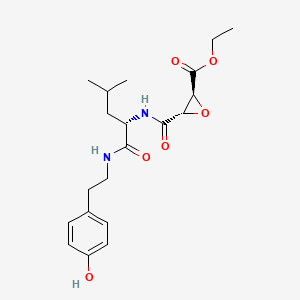

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

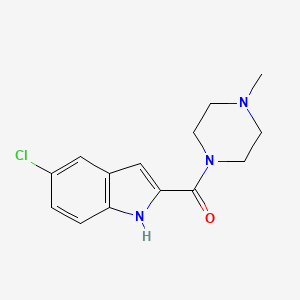

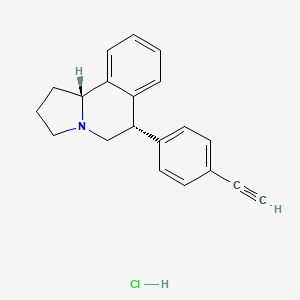

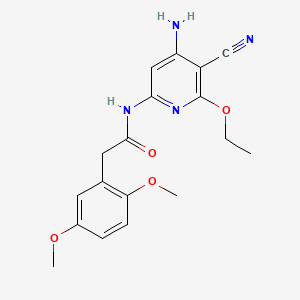

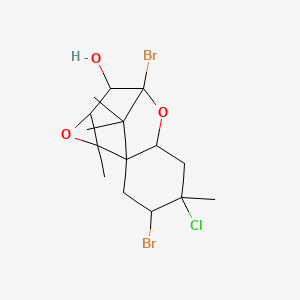

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(((3,5-Dimethylanilino)carbonyl)methyl)phenoxy]cyclopentanecarboxylic acid](/img/structure/B1673086.png)